4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide
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Overview
Description
4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the use of boron reagents and palladium catalysts to achieve the desired coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzamide
- N-(5-{4-chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-benzamide)
Uniqueness
4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide is unique due to its specific structural features, such as the presence of both a nitro group and a sulfonamide group.
Properties
Molecular Formula |
C19H17N5O5S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H17N5O5S/c1-12-3-4-14(11-17(12)24(26)27)18(25)22-15-5-7-16(8-6-15)30(28,29)23-19-20-10-9-13(2)21-19/h3-11H,1-2H3,(H,22,25)(H,20,21,23) |
InChI Key |
RGZYNMSKNULXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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